D289; 4-Di-2-ASP

Description

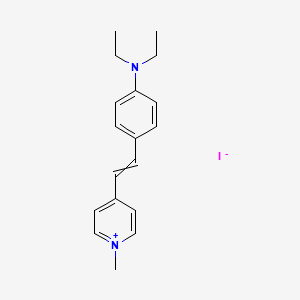

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide (4-Di-2-ASP), also known as DASPEI, is a cationic styryl dye widely used as a fluorescent probe for mitochondrial and neuronal imaging. Key properties include:

- Photostability: Minimal photobleaching under prolonged illumination, making it suitable for live-cell imaging .

- Non-toxicity: Safe for use in live tissues, including neuronal and epithelial cells .

4-Di-2-ASP has been applied in diverse biological systems:

- Neuronal imaging: Labels presynaptic nerve terminals in neuromuscular junctions and gastrointestinal neurons .

- Hair cell studies: Tracks mechanotransduction in fish lateral line neuromasts, where fluorescence intensity reflects ion channel activity .

- Membrane transport: Used to study permeability across lipid bilayers, particularly in models like giant unilamellar vesicles (GUVs) and small unilamellar vesicles (SUVs) .

Properties

IUPAC Name |

N,N-diethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]aniline;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N2.HI/c1-4-20(5-2)18-10-8-16(9-11-18)6-7-17-12-14-19(3)15-13-17;/h6-15H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIPKWLIHFGTFQV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105802-46-8 | |

| Record name | 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105802-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Structural and Molecular Characteristics

4-Di-2-ASP belongs to the styryl pyridinium family, characterized by a conjugated system linking a pyridinium ring to a diethylaminophenyl group via an ethenyl bridge. Its molecular formula is C₁₈H₂₃IN₂ , with a molecular weight of 394.29 g/mol . The compound exhibits a red crystalline solid form under standard conditions and is sparingly soluble in aqueous solutions but dissolves readily in polar organic solvents like dimethylformamide (DMF).

Table 1: Key Physicochemical Properties of 4-Di-2-ASP

Synthetic Routes and Preparation Methods

Critical Parameters in Synthesis

-

Stoichiometric Ratios : A 1:1 molar ratio of pyridinium salt to aldehyde is critical to minimize side products.

-

Reaction Atmosphere : Inert gas (N₂ or Ar) prevents oxidation of the diethylamino group.

-

Base Selection : Piperidine outperforms stronger bases (e.g., NaOH) in avoiding over-alkylation.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) reveals a single peak with >98% purity, ensuring suitability for biological applications.

Research Applications and Experimental Findings

Neuromuscular Junction Staining

4-Di-2-ASP is a gold standard for visualizing presynaptic nerve terminals. In the levator auris longus (LAL) preparation, a 5 µM solution in saline stains nerve terminals within 10 minutes, with fluorescence persisting for >2 hours post-washout. Comparative studies show it outperforms analogues like 4-Di-1-ASP in resistance to photobleaching.

Table 2: Performance Metrics of 4-Di-2-ASP in Biological Staining

Membrane Dynamics in Bacterial Studies

Time-resolved second harmonic scattering (trSHS) reveals that 4-Di-2-ASP’s uptake in Staphylococcus aureus is modulated by miltefosine (MLT). At 10 µM MLT, the dye’s membrane adsorption kinetics slow by 40%, suggesting MLT disrupts cationic dye transport.

Challenges and Limitations in Preparation

By-Product Formation

Chemical Reactions Analysis

4-(4-Diethylaminostyryl)-1-methylpyridinium iodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: It can also be reduced, although the specific conditions and reagents for this reaction are less commonly reported.

Substitution: The compound can undergo substitution reactions, particularly at the pyridinium ring, where different substituents can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Key Applications

-

Staining Living Nerve Terminals

- 4-Di-2-ASP is extensively used to stain living nerve terminals in various species, including rabbits, rats, mice, snakes, and frogs. It has been shown to effectively label neuromuscular junctions without adversely affecting the structure or function of motor nerve terminals . This property makes it invaluable for long-term studies of synaptic configurations.

- Neuronal Imaging

- Research on Mitochondrial Function

Study on Efficacy of Cationic Dyes

A comprehensive evaluation of cationic mitochondrial dyes highlighted that 4-Di-2-ASP provides superior staining of neuromuscular junctions across multiple species. The study confirmed that this dye does not interfere with synaptic function, allowing researchers to track motor terminals over extended periods without structural alterations .

Fluorescent Imaging Techniques

In a study focusing on the application of fluorescent probes in neuroscience, researchers successfully used 4-Di-2-ASP to visualize neuronal activity in live tissue samples. The dye's photostability and low toxicity were critical factors that contributed to its effectiveness in long-term imaging applications .

Investigating Neural Pathways

Another significant application involved using 4-Di-2-ASP to explore the connectivity and functional dynamics of neural pathways. Researchers utilized this dye to map out synaptic connections in live animal models, providing insights into how specific neural circuits operate during various physiological processes .

Comparison with Other Dyes

| Dye | Main Application | Toxicity Level | Photostability | Accumulation Site |

|---|---|---|---|---|

| 4-Di-2-ASP | Staining living nerve terminals | Low | High | Mitochondria |

| 4-Di-1-ASP | Staining glioma cells | Low | Moderate | Mitochondria |

| DiI | General cell membrane labeling | Moderate | High | Cell membranes |

Mechanism of Action

The mechanism of action of 4-(4-Diethylaminostyryl)-1-methylpyridinium iodide involves its interaction with mitochondrial membranes. The compound’s cationic nature allows it to selectively accumulate in mitochondria, where it fluoresces upon excitation. This fluorescence is used to visualize and study mitochondrial structures and functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares 4-Di-2-ASP with other styryl dyes and mitochondrial probes:

Mechanistic Differences in Membrane Interactions

- Lipid bilayer permeability :

- 4-Di-2-ASP transport is inhibited by cholesterol in SUVs due to increased membrane rigidity. Energy barriers for POPG and cardiolipin bilayers are 28.1 ± 3.1 kJ/mol and 24.9 ± 2.8 kJ/mol, respectively, lower than those in DOPG vesicles .

- FM dyes (e.g., FM 2-10) exhibit species-specific behavior: B. subtilis membranes facilitate faster translocation than S. aureus due to higher fluidity .

Limitations and Advantages

- Advantages of 4-Di-2-ASP: Superior for long-term neuronal imaging due to non-toxicity and photostability . Effective in studying lipid composition effects on charged molecule transport .

- Cholesterol and saturated lipids significantly alter transport kinetics, complicating data interpretation .

Key Research Findings

- Cholesterol’s inhibitory effect : 4-Di-2-ASP transport across POPG SUVs is reduced by 40% with 30% cholesterol content, attributed to increased membrane rigidity .

- Species-specific dye behavior : In S. aureus, 4-Di-2-ASP signal increases over 2 hours, while B. subtilis shows rapid signal decay due to membrane fluidity differences .

- Diagnostic utility: 4-Di-2-ASP enables real-time assessment of neuromast recovery post-chemical ablation in fish, with full regeneration observed within 8–12 hours .

Biological Activity

4-Di-2-ASP, also known as 4-[4-(Diethylamino)styryl]-N-methylpyridinium iodide (D289), is a cationic fluorescent dye widely used in biological research, particularly for imaging and labeling studies. Its unique properties make it valuable for investigating cellular processes, including membrane dynamics and receptor interactions. This article explores the biological activity of 4-Di-2-ASP, highlighting its mechanisms of action, applications in various studies, and relevant research findings.

4-Di-2-ASP is characterized by its structure, which includes a diethylamino group and a styryl moiety, contributing to its fluorescence properties. It is soluble in water and can be used at low concentrations for effective labeling without significantly affecting cellular functions.

Membrane Interaction:

4-Di-2-ASP interacts with cellular membranes, specifically targeting presynaptic nerve terminals. Its behavior in lipid bilayers has been studied using techniques such as two-photon fluorescence (TPF) and total internal reflection fluorescence (TIRF) microscopy. The dye's incorporation into membranes can alter membrane fluidity and organization, impacting molecular transport processes.

Impact of Miltefosine:

Recent studies have shown that miltefosine (MLT), an antileishmanial drug, affects the transport dynamics of small molecules like 4-Di-2-ASP in bacterial membranes. When S. aureus cells were treated with MLT, a notable decrease in the signal intensity of 4-Di-2-ASP was observed, indicating a disruption in its typical membrane interaction patterns. This suggests that MLT alters the membrane environment, facilitating or inhibiting the transport of cationic dyes like 4-Di-2-ASP .

Case Studies

-

Impact on Gram-positive Bacteria:

- In experiments involving S. aureus and Bacillus subtilis, the behavior of 4-Di-2-ASP was monitored under varying concentrations of MLT. The results indicated that while S. aureus showed a delayed response to MLT treatment, B. subtilis exhibited immediate changes in SHS intensity upon dye application .

- Table 1: Effects of MLT on 4-Di-2-ASP Behavior

Concentration of MLT (μM) SHS Signal Intensity (S. aureus) SHS Signal Intensity (B. subtilis) 0 Baseline Baseline 10 Decreased Immediate decrease 12 Significant decrease Stabilization - Fluorescent Labeling Applications:

- Transport Dynamics in Sperm Cells:

Q & A

Basic Research Questions

Q. What are the foundational protocols for characterizing the chemical structure of D289; 4-Di-2-ASP in experimental settings?

- Methodological Answer : Begin with spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm molecular structure. Cross-validate findings using X-ray crystallography if crystalline forms are obtainable. For dynamic interactions, employ molecular dynamics simulations paired with empirical data . Document protocols rigorously, including reagent purity, instrumentation calibration, and replication steps to ensure reproducibility .

Q. How can researchers design experiments to assess this compound’s biochemical activity in proton-activated ion channels?

- Methodological Answer : Use patch-clamp electrophysiology to measure ion currents under varying pH conditions. Include control experiments with wild-type and mutant channels (e.g., E257A/D289R substitutions) to isolate D289’s role. Validate results with structural models (e.g., cryo-EM data) to correlate functional changes with residue interactions . Ensure statistical power by calculating sample sizes based on preliminary data and using ANOVA for multi-group comparisons .

Advanced Research Questions

Q. How should researchers address contradictory findings in D289’s role in channel gating mechanisms?

- Methodological Answer : Perform systematic replication studies under standardized pH and voltage conditions. Analyze discrepancies using sensitivity analysis (e.g., Monte Carlo simulations) to quantify experimental variability. Cross-reference structural data (e.g., E257-D289 pairing in open-state channels) to test if mutations alter proton sensitivity or voltage dependence . Publish raw datasets and computational models to enable peer validation .

Q. What advanced strategies are recommended for probing D289’s interaction networks in protein complexes?

- Methodological Answer : Employ Förster resonance energy transfer (FRET) or cross-linking mass spectrometry to map proximal residues. Combine this with alanine-scanning mutagenesis to identify critical interaction partners. For conflicting data (e.g., E257R/D289R double mutants retaining proton sensitivity), use free-energy perturbation calculations to evaluate alternative binding conformations . Archive protocols in open-access repositories for transparency .

Q. How can researchers optimize data collection and analysis for studies involving this compound’s pH-dependent activation profiles?

- Methodological Answer : Implement high-throughput screening with automated pH titration systems to generate dose-response curves. Use nonlinear regression models (e.g., Hill equation) to calculate pH50 values. Address outliers by revisiting instrument calibration or buffer composition. For large datasets, apply principal component analysis (PCA) to identify confounding variables .

Data Management & Interpretation

Q. What are best practices for handling and archiving raw data from D289-related experiments?

- Methodological Answer : Store raw electrophysiology traces, spectroscopy outputs, and simulation logs in FAIR-compliant repositories (e.g., Zenodo). Use metadata tags for pH conditions, mutation types, and instrument settings. For peer review, include processed data (e.g., normalized current values) in appendices, reserving critical datasets for main figures .

Q. How should researchers reconcile conflicting interpretations of D289’s functional domains across studies?

- Methodological Answer : Conduct a meta-analysis of published structures and functional assays. Use tools like PyMOL or ChimeraX to align 3D models and identify conserved residues. For unresolved contradictions, propose hypotheses (e.g., allosteric modulation) and design experiments to test them, such as fluorescence-based conformational reporters .

Future Research Directions

Q. What follow-up studies are needed to elucidate D289’s role in non-canonical signaling pathways?

- Methodological Answer : Expand omics-based approaches (e.g., proteomics, transcriptomics) to identify D289-associated pathways in disease models. Use CRISPR-Cas9 knock-in/out models to validate findings in vivo. Prioritize interdisciplinary collaboration to integrate biophysical, structural, and physiological data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.